
2-(4-Pyridyl)benzimidazole
概要
説明
2-(4-Pyridyl)benzimidazole is a heterocyclic aromatic organic compound that features a benzimidazole core with a pyridine ring attached at the 4-position. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and corrosion inhibition .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridyl)benzimidazole typically involves the condensation of o-phenylenediamine with 4-pyridinecarboxaldehyde. This reaction is often carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid, and the reaction mixture is heated under reflux conditions . The general reaction scheme is as follows:
C6H4(NH2)2+C5H4CHO→C6H4N2C5H4+H2O
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
化学反応の分析
Types of Reactions: 2-(4-Pyridyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted pyridylbenzimidazole derivatives.
科学的研究の応用
2-(4-Pyridyl)benzimidazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(4-Pyridyl)benzimidazole varies depending on its application:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective film that prevents corrosion.
Anticancer Activity: Induces apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
類似化合物との比較
2-(4-Pyridyl)benzimidazole can be compared with other benzimidazole derivatives:
2-(2-Pyridyl)benzimidazole: Similar structure but with the pyridine ring attached at the 2-position.
Benzimidazole Schiff Bases: These compounds have a Schiff base functional group and exhibit potent antimicrobial activity.
Pyrimido[1,2-a]benzimidazoles: These compounds contain a fused pyrimidine ring and are relevant in medicinal chemistry.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
特性
IUPAC Name |
2-pyridin-4-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWWLYCGNNCLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289654 | |
| Record name | 2-(4-Pyridyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2208-59-5 | |
| Record name | 2208-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Pyridyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-(4-Pyridyl)benzimidazole?
A1: this compound has the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol.
Q2: How does this compound behave under hydrothermal conditions?
A2: this compound demonstrates stability under hydrothermal conditions and is frequently employed in the synthesis of coordination polymers via hydrothermal methods. [, , , , , ]
Q3: Does the inclusion of this compound in coordination polymers influence their dimensionality?
A3: Yes, the presence of this compound can significantly impact the dimensionality of the resulting coordination polymers. Its ability to act as a bridging ligand, coordinating through both the pyridine and benzimidazole nitrogen atoms, enables the formation of diverse structures ranging from 1D chains to 3D frameworks. [, , , , , , ]
Q4: Has this compound been explored in catalytic applications?
A4: While the provided excerpts do not directly focus on the catalytic activity of this compound itself, its incorporation into coordination polymers, particularly those containing transition metals, suggests potential for catalytic applications. These complexes could potentially act as catalysts in reactions where the metal center plays a crucial role. Further research is needed to explore this avenue. [, , , ]
Q5: Have computational methods been used to study this compound and its derivatives?
A5: Yes, computational studies have been conducted on this compound and its interactions. For example, quantum chemical calculations have been used to investigate the energetics of complex formation between this compound and cucurbiturils. []
Q6: How does the position of the pyridyl group on the benzimidazole ring influence the properties of the compound?
A6: The position of the pyridyl group significantly affects the compound's behavior. Studies comparing 2-(2-pyridyl)benzimidazole, 2-(3-pyridyl)benzimidazole, and this compound highlight the importance of the substitution position on the benzimidazole ring in influencing coordination modes, complex structures, and interactions with solvents and host molecules. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


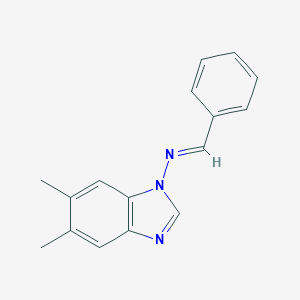


![2-Allyl-6-[(octadecylimino)methyl]phenol](/img/structure/B376765.png)

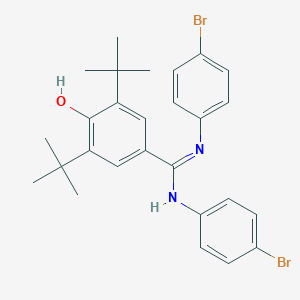
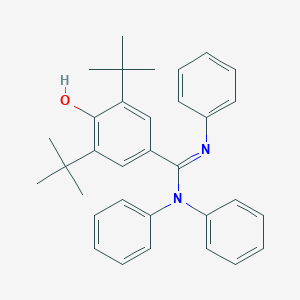
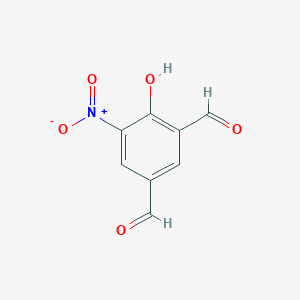

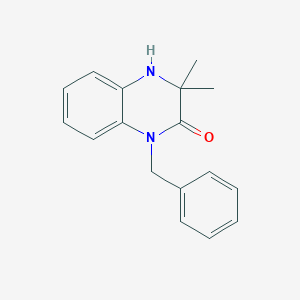
![6-[2-(Dimethylamino)vinyl]-5-methyl-2,4-diphenyl-1,3-oxazin-1-ium](/img/structure/B376778.png)



